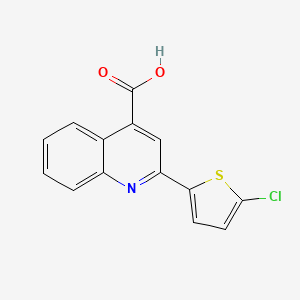

2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid

Beschreibung

The exact mass of the compound 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 41.5 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO2S/c15-13-6-5-12(19-13)11-7-9(14(17)18)8-3-1-2-4-10(8)16-11/h1-7H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBCDNSGZAPUEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00347780 | |

| Record name | 2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24837016 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

329222-93-7 | |

| Record name | 2-(5-Chloro-2-thienyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329222-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis pathways for novel quinoline-4-carboxylic acid derivatives

An In-Depth Technical Guide to the Synthesis of Novel Quinoline-4-Carboxylic Acid Derivatives

Foreword: The Enduring Relevance of the Quinoline Core

The quinoline scaffold, a fusion of benzene and pyridine rings, represents a "privileged structure" in medicinal chemistry.[1] Its derivatives are ubiquitous in natural products and clinically significant therapeutic agents, exhibiting a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[2][3][4][5] Among these, the quinoline-4-carboxylic acid moiety is a particularly crucial pharmacophore, forming the backbone of numerous potent inhibitors and drug candidates.[4][6]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of named reactions to provide a deep, mechanistic understanding of the core synthetic pathways. We will explore the causality behind experimental choices, detail field-proven protocols, and examine modern innovations that are pushing the boundaries of efficiency and sustainability in synthesizing these vital compounds.

Chapter 1: The Pillars of Quinoline Synthesis: Classical Name Reactions

The synthesis of the quinoline ring system is built upon a foundation of several robust and versatile name reactions developed in the late 19th and early 20th centuries. Understanding these classical routes is essential, as many modern adaptations are enhancements of these foundational principles.

The Doebner Reaction: A Versatile Three-Component Assembly

The Doebner reaction is a cornerstone of quinoline-4-carboxylic acid synthesis, involving a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[1][7] Its primary advantage lies in the broad commercial availability of diverse aniline and aldehyde precursors, allowing for extensive substituent exploration.

Causality and Mechanism: The reaction proceeds through a series of well-defined steps. The initial, and often rate-determining, step is the acid-catalyzed formation of a Schiff base (imine) from the aniline and aldehyde. Concurrently, pyruvic acid enolizes. The crucial C-C bond formation occurs via the nucleophilic attack of the enolized pyruvic acid on the iminium ion. This is followed by an intramolecular electrophilic cyclization onto the aniline ring, dehydration, and a final oxidation step to furnish the aromatic quinoline ring system.[8] The oxidation is often facilitated by an excess of the starting imine, which acts as a hydrogen acceptor.[5]

A significant challenge with the traditional Doebner reaction is its often low yield when using anilines bearing electron-withdrawing groups.[2] To address this, modern protocols have optimized conditions, for instance by employing Lewis acids like Boron Trifluoride Etherate (BF₃·THF) in solvents like acetonitrile (MeCN), which can significantly improve yields even for these challenging substrates.[2][5]

Caption: The Doebner reaction pathway.

Detailed Experimental Protocol: BF₃·THF Catalyzed Doebner Synthesis [5]

-

To a solution of the substituted aniline (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add the aldehyde (2.0 mmol) and BF₃·THF (0.5 mmol).

-

Stir the mixture at room temperature for 10 minutes.

-

Heat the reaction mixture to 65-80°C.

-

Add a solution of pyruvic acid (0.6 mmol) in acetonitrile (2 mL) dropwise over 1 hour using a syringe pump.

-

Maintain the temperature and stir for an additional 24 hours.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired quinoline-4-carboxylic acid derivative.

The Pfitzinger Reaction: Isatin as a Key Building Block

The Pfitzinger reaction provides a powerful alternative route, particularly for accessing quinolines with substitution patterns that may be difficult to achieve via the Doebner reaction. It involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group, in the presence of a strong base.[9][10]

Causality and Mechanism: The self-validating logic of this reaction begins with the base-catalyzed hydrolysis of the amide bond within the isatin ring, opening it to form an intermediate α-keto-anilino acid.[9] This intermediate then condenses with the carbonyl compound to form an imine, which rapidly tautomerizes to the more stable enamine. The enamine then undergoes an intramolecular aldol-type condensation followed by dehydration to construct the new pyridine ring, yielding the final quinoline-4-carboxylic acid.[9] The primary limitation of this method is its reliance on strong basic conditions, which precludes the use of substrates with base-labile functional groups.[2]

Sources

- 1. iipseries.org [iipseries.org]

- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

solubility of 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid in DMSO and other solvents

Topic: Solubility of 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid in DMSO and other solvents Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary & Compound Profile

2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid (CAS: 329222-93-7 ) is a bioactive heterocyclic scaffold often utilized in medicinal chemistry for the development of kinase inhibitors, anti-infectives, and SIRT3 modulators. Its physicochemical profile is defined by a rigid, planar quinoline core substituted with a lipophilic 5-chlorothiophene ring and a polarizable carboxylic acid group.

This specific substitution pattern creates a "hydrophobic acid" profile. While the carboxylic acid moiety offers a handle for pH-dependent solubilization, the lipophilic chlorothiophene domain significantly reduces intrinsic aqueous solubility compared to simple quinoline-4-carboxylic acid analogs.

Key Physicochemical Parameters

| Parameter | Value / Description |

| CAS Number | 329222-93-7 |

| Molecular Formula | C₁₄H₈ClNO₂S |

| Molecular Weight | 289.74 g/mol |

| Physical State | Solid (typically yellow to off-white powder) |

| pKa (Predicted) | ~4.2 (Carboxylic Acid), ~2.5 (Quinoline Nitrogen)* |

| LogP (Predicted) | ~3.8 – 4.5 (High Lipophilicity) |

| Solubility Class | Hydrophobic Acid; Soluble in DMSO/DMF; pH-dependent aqueous solubility.[1][2][3] |

*Note: The electron-withdrawing nature of the 4-COOH and 2-chlorothiophene groups likely suppresses the basicity of the quinoline nitrogen compared to unsubstituted quinoline.

Solubility Profile by Solvent System[4][5][6]

A. Dimethyl Sulfoxide (DMSO) – The Primary Stock Solvent

DMSO is the gold standard for preparing stock solutions of this compound for high-throughput screening (HTS) and biological assays.

-

Solubility Limit: Typically >50 mM (approx. 14.5 mg/mL). High concentrations (up to 100 mM) may be achievable with sonication but are not recommended for long-term storage due to potential precipitation upon freeze-thaw cycles.

-

Mechanism: DMSO disrupts the strong

- -

Critical Warning: DMSO is hygroscopic. Accumulation of water (>1-2%) in the DMSO stock can cause the hydrophobic compound to precipitate ("crash out") over time.

B. Organic Solvents[5][7][8][9]

-

N,N-Dimethylformamide (DMF): Excellent solubility, similar to DMSO. Preferred if the assay is sensitive to DMSO interference.

-

Ethanol/Methanol: Moderate to Good solubility. Often requires heating (reflux) or sonication to dissolve fully. Useful for chemical synthesis or recrystallization but less ideal for biological stocks due to volatility.

-

Dichloromethane (DCM) / Chloroform: Good solubility. Useful for extraction and purification, but not for biological application.

C. Aqueous Systems & Buffers

-

Water (Neutral pH): Insoluble. The compound exists in its neutral, protonated form (

), which is highly lipophilic. -

Acidic Media (pH < 4): Insoluble. While the quinoline nitrogen can protonate, the lipophilicity of the chlorothiophene dominates, and the species remains largely insoluble.

-

Basic Media (pH > 7.5): Soluble. Deprotonation of the carboxylic acid to the carboxylate anion (

) drastically increases solubility. This is the primary mechanism for formulating aqueous solutions.

Visualizing the Solubilization Strategy

The following decision tree outlines the optimal workflow for solubilizing this compound based on the intended application.

Figure 1: Solubilization Decision Tree. Select the pathway based on whether the end-use is cellular screening (DMSO) or animal formulation (Aqueous Salt).

Detailed Experimental Protocols

Protocol A: Preparation of a 10 mM Stock Solution in DMSO

Purpose: To create a stable, high-concentration stock for in vitro dilution.

-

Calculate Mass: For 1 mL of 10 mM stock:

-

Weighing: Accurately weigh ~2.9 mg of the powder into a sterile amber glass vial (protect from light).

-

Solvent Addition: Add 1.0 mL of high-purity (>99.9%) anhydrous DMSO.

-

Dissolution: Vortex vigorously for 30 seconds. If visible particles remain, sonicate in a water bath at room temperature for 5–10 minutes.

-

Inspection: Hold the vial up to a light source. The solution should be perfectly clear yellow/amber. If hazy, sonicate further.

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: "pH-Switching" for Aqueous Formulation

Purpose: To dissolve the compound in aqueous media without using high percentages of organic solvents.

-

Weighing: Weigh the required amount of compound.

-

Alkaline Dissolution: Add 1.0 equivalent of 0.1 M NaOH or KOH.

-

Note: The compound will convert to its sodium salt form (Sodium 2-(5-chlorothiophen-2-yl)quinoline-4-carboxylate).

-

Vortex until fully dissolved.[4] The solution should be clear.

-

-

Dilution: Slowly add the required buffer (e.g., PBS) or water.[4]

-

pH Adjustment (Critical): Check the final pH. If it drops below ~5-6, the compound may reprotonate and precipitate. Maintain pH > 7.0 for stability.

Troubleshooting & Best Practices

The "Crash-Out" Phenomenon

When diluting a DMSO stock into aqueous culture media (e.g., DMEM + 10% FBS), the sudden change in polarity can force the hydrophobic compound out of solution.

Diagnosis:

-

Visual: Cloudy appearance or fine particulates at the bottom of the well.

-

Tyndall Effect: Shine a laser pointer through the solution; scattering indicates colloids/precipitates.

Prevention:

-

Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., 100%

10% -

Warm Media: Pre-warm the culture media to 37°C before adding the compound.

-

Carrier Proteins: The presence of serum (FBS/BSA) often helps solubilize hydrophobic compounds by binding them (albumin binding). Note: This reduces the free fraction of the drug.

Stability[8][11]

-

Hydrolysis: The thiophene and quinoline rings are stable, but the carboxylic acid can form esters if stored in alcohols (methanol/ethanol) for prolonged periods, especially with acid catalysis.

-

Photostability: Quinoline derivatives can be light-sensitive. Store stocks in amber vials or wrapped in foil.

References

-

Compound Identity & Class Properties

-

Synthesis & Bioactivity Context

-

Solubility Protocols

-

Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today. Link

- Standard methodologies for kinetic solubility and DMSO stock management.

-

Sources

- 1. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Phenyl-4-quinolinecarboxylic acid 99 132-60-5 [sigmaaldrich.com]

Spectroscopic Characterization of 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. As experimental spectra for this specific molecule are not widely available in public databases, this guide will leverage established principles of spectroscopic analysis and data from analogous structures to predict, interpret, and explain the characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This approach is designed to equip researchers, scientists, and drug development professionals with a robust framework for the characterization of this and similar novel compounds.

Introduction

Quinoline-4-carboxylic acids are a significant class of compounds known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a substituted thiophene ring at the 2-position of the quinoline scaffold can modulate these biological activities and introduce novel physicochemical properties. The structural elucidation of such molecules is paramount for understanding their structure-activity relationships and for quality control in synthetic processes. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular architecture.

Synthesis Strategy: The Pfitzinger Reaction

A logical and efficient route for the synthesis of 2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid is the Pfitzinger reaction . This classic condensation reaction involves the reaction of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to yield a substituted quinoline-4-carboxylic acid.[1][2]

In this specific synthesis, the key reactants would be isatin and 2-acetyl-5-chlorothiophene. The causality behind this choice lies in the commercial availability of the starting materials and the reliability of the Pfitzinger condensation to form the desired quinoline ring system.[3][4]

Caption: Proposed Pfitzinger synthesis of the target molecule.

Experimental Protocol: Pfitzinger Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isatin (1.0 eq) and 2-acetyl-5-chlorothiophene (1.1 eq) in ethanol.

-

Base Addition: Slowly add a solution of potassium hydroxide (3.0 eq) in ethanol to the reaction mixture with stirring.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidification: Acidify the aqueous solution with dilute hydrochloric acid until a precipitate forms.

-

Isolation and Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid.

This self-validating protocol includes monitoring by TLC and purification by recrystallization to ensure the identity and purity of the final product.

Spectroscopic Analysis

The following sections detail the expected spectroscopic data for 2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid, with interpretations grounded in the analysis of structurally similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the proton environment in the molecule. The chemical shifts are influenced by the electron-donating and withdrawing effects of the substituents and the aromatic ring currents.

Predicted ¹H NMR Data (in DMSO-d₆):

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3' (Thiophene) | ~7.30 | d | ~4.0 |

| H-4' (Thiophene) | ~7.80 | d | ~4.0 |

| H-3 (Quinoline) | ~8.10 | s | - |

| H-5 (Quinoline) | ~8.20 | d | ~8.5 |

| H-6 (Quinoline) | ~7.70 | t | ~7.5 |

| H-7 (Quinoline) | ~7.90 | t | ~7.5 |

| H-8 (Quinoline) | ~8.50 | d | ~8.5 |

| COOH | >13.0 | br s | - |

Justification of Predicted Shifts:

-

Thiophene Protons (H-3', H-4'): The protons on the chlorothiophene ring are expected to appear as doublets with a coupling constant of approximately 4.0 Hz, characteristic of ortho-coupling in thiophene systems. The presence of the electron-withdrawing chlorine atom will influence their precise chemical shifts.

-

Quinoline Protons: The proton at the 3-position of the quinoline ring (H-3) is expected to be a singlet, as it has no adjacent protons. The protons of the benzo-fused ring (H-5, H-6, H-7, H-8) will exhibit a characteristic pattern of doublets and triplets, consistent with a substituted quinoline system.[5] The deshielding effect of the carboxylic acid group will influence the chemical shift of H-5.

-

Carboxylic Acid Proton (COOH): The acidic proton of the carboxylic acid will appear as a broad singlet at a very downfield chemical shift (typically >13 ppm in DMSO-d₆), which will disappear upon D₂O exchange.

Caption: Key proton assignments for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide information about their electronic nature.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-4' (Thiophene) | ~128.0 |

| C-3' (Thiophene) | ~130.0 |

| C-5' (Thiophene) | ~132.0 |

| C-2' (Thiophene) | ~145.0 |

| C-3 (Quinoline) | ~120.0 |

| C-4a (Quinoline) | ~125.0 |

| C-8a (Quinoline) | ~128.0 |

| C-6 (Quinoline) | ~129.0 |

| C-8 (Quinoline) | ~130.0 |

| C-5 (Quinoline) | ~131.0 |

| C-7 (Quinoline) | ~135.0 |

| C-4 (Quinoline) | ~144.0 |

| C-2 (Quinoline) | ~152.0 |

| COOH | ~168.0 |

Justification of Predicted Shifts:

-

Aromatic Carbons: The spectrum will be dominated by signals in the aromatic region (120-155 ppm). The carbon atoms of the quinoline and chlorothiophene rings will have distinct chemical shifts based on their substitution and proximity to heteroatoms.[6]

-

Quaternary Carbons: The quaternary carbons (C-2, C-4, C-4a, C-8a, C-2', C-5') are expected to have lower intensities compared to the protonated carbons.

-

Carboxylic Carbonyl: The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift, typically in the range of 165-175 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Predicted IR Data (KBr pellet):

| Wavenumber (cm⁻¹) | Assignment |

| 3300-2500 | O-H stretch (carboxylic acid, broad) |

| ~3100 | C-H stretch (aromatic) |

| ~1710 | C=O stretch (carboxylic acid) |

| ~1600, ~1500 | C=C and C=N stretches (aromatic rings) |

| ~1420 | O-H bend (in-plane) |

| ~1300 | C-O stretch |

| ~820 | C-H bend (out-of-plane) |

| ~750 | C-Cl stretch |

Interpretation of IR Bands:

-

Carboxylic Acid Group: The most prominent features will be the very broad O-H stretching band from 3300-2500 cm⁻¹ and the strong C=O stretching absorption around 1710 cm⁻¹.[7][8] The broadness of the O-H band is due to hydrogen bonding.[9][10]

-

Aromatic Rings: The C-H stretching of the aromatic protons will appear around 3100 cm⁻¹. The characteristic C=C and C=N stretching vibrations of the quinoline and thiophene rings will be observed in the 1600-1500 cm⁻¹ region.

-

C-Cl Bond: A weaker absorption corresponding to the C-Cl stretch is expected in the fingerprint region, around 750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Interpretation |

| 289/291 | Molecular ion peak [M]⁺ (due to ³⁵Cl and ³⁷Cl isotopes) |

| 244/246 | [M - COOH]⁺ |

| 217/219 | [M - COOH - HCN]⁺ |

| 182 | [M - COOH - Cl]⁺ |

| 115 | [C₄H₂SCl]⁺ |

Fragmentation Pathway:

Caption: A plausible fragmentation pathway for the target molecule in EI-MS.

-

Molecular Ion: The molecular ion peak is expected at m/z 289, with a characteristic M+2 peak at m/z 291 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.[11][12]

-

Primary Fragmentation: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (•COOH), leading to a fragment at m/z 244/246.[13][14]

-

Quinoline Ring Fragmentation: The resulting quinoline-containing fragment can further lose hydrogen cyanide (HCN) to give a fragment at m/z 217/219.[14]

-

Chlorothiophene Fragment: Cleavage of the bond between the quinoline and thiophene rings can lead to the formation of a chlorothiophenyl cation at m/z 115.[15]

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid. By integrating knowledge of a reliable synthetic route with the interpretation of spectroscopic data from analogous structures, a detailed and scientifically grounded characterization of the target molecule is presented. The provided protocols and data interpretations serve as a valuable resource for researchers in the synthesis and analysis of novel heterocyclic compounds, promoting both efficiency and accuracy in their scientific endeavors.

References

-

Pfitzinger, W. Über Methoxy-5-dioxindol und Methoxy-5-isatin. Ber. dtsch. Chem. Ges. A/B.1921 , 54, 3079-3090. [Link]

-

Moskalenko, A. I.; Boeva, A. V.; Boev, V. I. Reaction of Acetyl- and 1,1'-diacetylferrocene with Isatin (Pfitzinger Reaction). Russ. J. Gen. Chem.2011 , 81(3), 535-541. [Link]

-

Pfitzinger reaction - Wikipedia. [Link]

-

Pfitzinger Quinoline Synthesis. Name Reactions in Organic Synthesis. [Link]

-

Doebner–Miller reaction - Wikipedia. [Link]

-

Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. [Link]

-

On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

-

Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers. [Link]

-

Ground‐state dissociation pathways for the molecular cation of 2‐chlorothiophene: A time‐of‐flight mass spectrometry and computational study - ResearchGate. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. [Link]

-

The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. [Link]

-

13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants | Australian Journal of Chemistry. [Link]

-

C2H5Cl CH3CH2Cl mass spectrum of chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of ethyl chloride image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

Mass Spectrometry A-Level Fragmentation part 2 - YouTube. [Link]

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax. [Link]

-

Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives - UNCW Institutional Repository. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 3. jocpr.com [jocpr.com]

- 4. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. repository.uncw.edu [repository.uncw.edu]

- 6. connectsci.au [connectsci.au]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 11. C2H5Cl CH3CH2Cl mass spectrum of chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of ethyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chempap.org [chempap.org]

- 15. Ground-state dissociation pathways for the molecular cation of 2-chlorothiophene: A time-of-flight mass spectrometry and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Architectures: A Technical Guide to Quinoline-4-Carboxylic Acid Derivatives

Executive Summary

The quinoline-4-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, historically anchored by Cinchophen but recently revitalized through the discovery of potent Dihydroorotate Dehydrogenase (DHODH) inhibitors like Brequinar. Unlike their 4-oxo-quinoline-3-carboxylic acid cousins (fluoroquinolones), which primarily target bacterial DNA gyrase, quinoline-4-carboxylic acids exhibit a distinct pharmacological profile, modulating eukaryotic enzymes involved in de novo pyrimidine biosynthesis, histone deacetylation, and inflammatory signaling.

This guide provides a rigorous technical analysis of this scaffold, detailing the synthetic architectures required to access it and the mechanistic logic driving its application in modern antiviral and oncology pipelines.

Part 1: Structural Significance & Pharmacophore Analysis

The biological utility of the quinoline-4-carboxylic acid core stems from its ability to function as a bidentate anchor .

The "Cinchophen" Core vs. Modern Isosteres

Classically, the 2-phenylquinoline-4-carboxylic acid structure (Cinchophen) was utilized for uricosuric activity. However, modern medicinal chemistry has repurposed this topology.

-

Position 4 (COOH): Acts as a critical hydrogen bond donor/acceptor or zinc-binding group (ZBG). In DHODH inhibitors, this carboxylate interacts electrostatically with arginine residues in the ubiquinone-binding tunnel. In HDAC inhibitors, it serves as a cap-group anchor.[1]

-

Position 2 (Aryl/Biaryl): Provides essential hydrophobic stacking interactions. In antiviral analogs (e.g., Brequinar), a biphenyl moiety at this position occupies a deep hydrophobic pocket, conferring high affinity (IC50 < 10 nM).

-

Positions 6, 7, 8: Modulation of metabolic stability (fluorine substitution) and solubility.

Pharmacophore Visualization

The following diagram illustrates the interaction logic of the scaffold within the DHODH active site, a primary target for this class.

Figure 1: Pharmacophoric mapping of Quinoline-4-carboxylic acid derivatives within the DHODH active site.

Part 2: Synthetic Architectures

Accessing the quinoline-4-carboxylic acid scaffold requires robust methodology. The Pfitzinger Reaction remains the industrial gold standard due to its reliability and the ready availability of isatin precursors.

The Pfitzinger Reaction (Gold Standard)

This reaction involves the condensation of isatin with a ketone (or aldehyde) in the presence of a strong base. It is preferred over the Doebner reaction when high regioselectivity is required.

Mechanism:

-

Hydrolysis: Base-mediated ring opening of isatin to isatinate (keto-acid).

-

Condensation: Aldol-type condensation with the ketone enolate.

-

Cyclization: Intramolecular imine formation and dehydration to aromatize the quinoline ring.

Figure 2: Step-wise mechanistic flow of the Pfitzinger synthesis.

Comparative Synthetic Methods

| Method | Reactants | Catalyst/Conditions | Key Advantage | Limitation |

| Pfitzinger | Isatin + Ketone | KOH/EtOH, Reflux | High yield, regioselective | Requires isatin synthesis |

| Doebner | Aniline + Aldehyde + Pyruvic Acid | Reflux (EtOH) | 3-Component (One-pot) | Lower yields with e- withdrawing groups |

| Modified Doebner | Aniline + Aldehyde + Pyruvic Acid | Fe(OTf)3, MW Irradiation | Rapid, Green chemistry | Catalyst cost |

Part 3: Therapeutic Frontiers

Case Study: DHODH Inhibition (Antiviral & Anticancer)

The most significant modern application of quinoline-4-carboxylic acids is the inhibition of Dihydroorotate Dehydrogenase (DHODH) .

-

Mechanism: DHODH is the rate-limiting enzyme in de novo pyrimidine biosynthesis.[4][5] Inhibiting DHODH depletes intracellular UTP/CTP pools.

-

Therapeutic Outcome:

-

Antiviral: Viral replication (RNA viruses like SARS-CoV-2, Ebola) is halted due to lack of nucleotide building blocks.

-

Innate Immunity Trigger: Pyrimidine nucleotide starvation triggers a cellular stress response that upregulates MHC-I expression, making infected or cancerous cells more visible to the immune system.

-

Key Data Point: Brequinar analogs demonstrate broad-spectrum antiviral activity with EC50 values in the low nanomolar range (1.9 nM against VSV) [1].

Case Study: HDAC Inhibitors

2-Phenylquinoline-4-carboxylic acids have been designed as the "cap" moiety for Histone Deacetylase (HDAC) inhibitors.[1] The bulky quinoline group occludes the entrance to the HDAC active site, while a linker connects to a zinc-binding hydroxamic acid. These derivatives show selectivity for HDAC3 and potent anticancer activity against K562 leukemia cells [2].

Part 4: Experimental Protocols

Protocol 4.1: Synthesis of 2-Phenylquinoline-4-carboxylic Acid (Pfitzinger Method)

This protocol is validated for the synthesis of Brequinar precursors.

Reagents:

-

Isatin (10 mmol)

-

Acetophenone (10 mmol)

-

Potassium Hydroxide (KOH) (33% aqueous solution, 20 mL)

-

Ethanol (10 mL)

-

Glacial Acetic Acid (for acidification)

Step-by-Step Methodology:

-

Dissolution: In a 100 mL round-bottom flask, suspend Isatin (1.47 g, 10 mmol) in 33% aqueous KOH (20 mL). The solution will turn from orange to yellow/brown as the isatin ring opens to form the isatinate salt.

-

Addition: Add Acetophenone (1.20 g, 10 mmol) dissolved in Ethanol (10 mL) to the reaction mixture.

-

Reflux: Equip the flask with a condenser and reflux the mixture at 80–90°C for 12–24 hours. Monitor progress via TLC (System: Ethyl Acetate/Hexane 1:1). The disappearance of isatin is the endpoint.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice (approx. 50 g).

-

Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove unreacted ketone (organic layer discarded).

-

-

Precipitation: Acidify the cold aqueous layer dropwise with Glacial Acetic Acid (or 10% HCl) with vigorous stirring until pH 3–4 is reached. A voluminous precipitate will form.

-

Purification: Filter the solid crude product. Recrystallize from Ethanol/Water (or Methanol) to obtain pure 2-phenylquinoline-4-carboxylic acid as off-white needles.

-

Validation:

-

Yield: Expected 70–85%.

-

Melting Point: ~209–211°C.

-

1H NMR (DMSO-d6): Look for the singlet at ~8.4 ppm (H-3 of quinoline) and the disappearance of the ketone methyl peak.

-

References

-

SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters. (2013).[1][2] [Link]

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. (2022).[1][6] [Link]

-

DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. eLife. (2023).[6][7][8] [Link]

-

Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry. (2014).[9][10] [Link]

Sources

- 1. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 2. One-Pot Synthesis of 2-Phenylquinoline-4-Carboxylic Acid: Iron(III) Trifluoromethanesulfonate Catalysed Doebner Reaction | Scientific.Net [scientific.net]

- 3. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 7. pubs.acs.org [pubs.acs.org]

- 8. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. scribd.com [scribd.com]

Methodological & Application

Application Note: Synthesis of 2-Aryl-quinoline-4-carboxylic Acids via Pfitzinger Reaction

[1]

Abstract & Strategic Relevance

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) remains the gold standard for the synthesis of quinoline-4-carboxylic acids (cinchophen derivatives).[1] This scaffold is a privileged structure in medicinal chemistry, serving as the core for antimalarial, anti-inflammatory, and anticancer therapeutics.

While the classical condensation of isatin with ketones is robust, it often suffers from long reaction times and variable yields due to aldol polymerization side reactions. This guide provides an optimized technical framework for synthesizing 2-aryl-quinoline-4-carboxylic acids , specifically focusing on the condensation of isatin with acetophenones. We present two validated protocols: a Classical Thermal Method for bulk scale-up and a Microwave-Assisted Method for rapid library generation, alongside a mechanistic breakdown to aid in troubleshooting.

Mechanistic Insight: The "Isatinate" Key

Understanding the mechanism is critical for troubleshooting low yields. The reaction does not proceed through direct attack on the isatin ketone. Instead, the rate-determining step often involves the initial hydrolysis of the isatin lactam ring.

Reaction Pathway[1]

-

Ring Opening: Strong base (KOH/NaOH) hydrolyzes isatin to the isatinate (2-aminophenylglyoxylate) anion.

-

Condensation: The ketone (acetophenone) enolate attacks the keto-carbonyl of the isatinate.

-

Cyclization: Intramolecular imine formation closes the quinoline ring.

-

Aromatization: Dehydration yields the final carboxylic acid.

Visualization of the Pathway

The following diagram illustrates the critical intermediates. Note that insufficient base concentration fails to fully generate the isatinate, stalling the reaction.

Figure 1: Mechanistic pathway of the Pfitzinger reaction. The formation of the Isatinate anion is the requisite first step.

Experimental Protocols

Protocol A: Classical Thermal Synthesis (High Capacity)

Objective: Synthesis of 2-phenylquinoline-4-carboxylic acid on a gram scale. Advantage: Robust, requires no specialized equipment, high purity upon recrystallization.

Materials

-

Isatin (Reagent Grade)

-

Acetophenone (1.1 equivalents)

-

Potassium Hydroxide (KOH), 33% w/v aqueous solution

-

Ethanol (Absolute)

-

Glacial Acetic Acid or 10% HCl

Step-by-Step Methodology

-

Isatinate Formation: In a round-bottom flask, dissolve Isatin (10 mmol, 1.47 g) in 33% KOH (10 mL) .

-

Observation: The solution should turn from orange/red to yellow (indicating ring opening to isatinate).

-

Critical Step: Mild heating (40°C) may be required to ensure complete dissolution.

-

-

Addition: Add Acetophenone (11 mmol, 1.32 g) followed by Ethanol (10-15 mL) to solubilize the ketone.

-

Note: Ethanol is crucial here; without it, the acetophenone forms a biphasic layer and reaction rates plummet.

-

-

Reflux: Equip with a condenser and reflux at 80-85°C for 18-24 hours .

-

Monitoring: Monitor via TLC (SiO2, EtOAc:Hexane 1:1). Disappearance of isatin is the endpoint.

-

-

Workup (The "Acid Trap"):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice (approx. 50 g).

-

Slowly acidify with 10% HCl or Glacial Acetic Acid to pH 3-4.

-

Why Slow? Rapid acidification can trap unreacted ketone or aldol impurities inside the precipitating matrix.

-

-

Purification:

-

Filter the yellow/off-white precipitate.

-

Wash with cold water (2 x 20 mL) to remove excess salts.

-

Recrystallization: Dissolve in minimum hot ethanol, filter hot (to remove insoluble impurities), and cool.

-

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Objective: Rapid generation of derivatives for SAR studies. Advantage: Reaction time reduced from 24h to <15 min; often higher yields due to less thermal degradation.

Materials

-

Microwave Reactor (e.g., Biotage Initiator or CEM Discover)

-

Aryl Ketones

-

KOH (Solid pellets)

-

Solvent: Ethanol/Water (1:1)

Step-by-Step Methodology

-

Loading: Into a 10 mL microwave vial, add Isatin (1.0 mmol) , Acetophenone (1.1 mmol) , and KOH (3.0 mmol) .

-

Solvent: Add 3 mL of Ethanol/Water (1:1) . Cap the vial with a crimp top.

-

Irradiation:

-

Temperature: 100°C - 110°C

-

Time: 10 - 15 minutes

-

Pressure: Monitor (typically < 5 bar).

-

-

Workup:

-

Transfer the reaction mixture to a beaker.

-

Acidify with 10% HCl.

-

Filter and wash as in Protocol A.

-

Strategic Optimization & Troubleshooting

Solvent & Base Selection

-

Base: KOH is preferred over NaOH because potassium salts of carboxylic acids generally have better solubility in the reaction medium, preventing premature precipitation of the intermediate.

-

Solvent: A biphasic system (Water/Ketone) often fails. Co-solvents like Ethanol or Dioxane are required to bring the ketone into contact with the aqueous isatinate.

Decision Logic for Synthesis

Use the following logic tree to select the appropriate protocol for your specific aryl-ketone substrate.

Figure 2: Decision matrix for selecting the optimal Pfitzinger protocol.

Data Summary: Yield Comparison

The following table summarizes typical yields for 2-phenylquinoline-4-carboxylic acid using the protocols described above.

| Parameter | Classical Thermal (Protocol A) | Microwave Assisted (Protocol B) |

| Reaction Time | 18 - 24 Hours | 10 - 15 Minutes |

| Temperature | 85°C (Reflux) | 100°C - 110°C |

| Typical Yield | 65% - 75% | 85% - 94% |

| Purity (Crude) | Moderate (Requires Recryst.) | High |

| Green Factor | Low (High energy/solvent use) | High (Energy efficient) |

Note: Microwave yields are generally higher due to the suppression of side reactions (e.g., self-condensation of acetophenone) that occur during prolonged heating.

References

-

Pfitzinger, W. (1886).[5] J. Prakt. Chem., 33, 100. (Original discovery of the reaction).

-

Shiri, A., et al. (2011). "The Pfitzinger Reaction: A Review." Arkivoc, (i), 309-328.

-

BenchChem Technical Support. (2025). "Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis."

-

Sánchez Morales, et al. (2024).[9] "Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods."[9] PMC.

- Draughn, G. L., et al. (2008). "Microwave-assisted synthesis of 2-substituted quinoline-4-carboxylic acids." Tetrahedron Letters, 49(12), 1963-1966.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. ias.ac.in [ias.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 6. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Measuring SIRT3 Inhibition by 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed protocol for the enzymatic assay of Sirtuin 3 (SIRT3) and the characterization of its inhibition by 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid. The protocol is designed to be a self-validating system, ensuring robust and reproducible data for inhibitor screening and characterization.

Scientific Introduction: The Significance of SIRT3 Inhibition

Sirtuin 3 (SIRT3) is a primary mitochondrial NAD+-dependent deacetylase, playing a crucial role in regulating mitochondrial function and cellular metabolism.[1][2] It governs key metabolic processes such as the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and oxidative phosphorylation by deacetylating and activating numerous mitochondrial enzymes.[1][3] Given its central role in mitochondrial homeostasis, dysregulation of SIRT3 activity has been implicated in a range of human pathologies, including cancer, cardiovascular diseases, and neurodegenerative disorders.[4] Consequently, the modulation of SIRT3 activity with small molecule inhibitors, such as 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid, presents a promising therapeutic strategy.

This application note details a robust, fluorescence-based assay for quantifying SIRT3 activity and its inhibition. The described methodology is foundational for determining key inhibitory parameters such as the IC50 value, which is critical for the preclinical assessment of novel therapeutic candidates.

The Enzymatic Reaction and Assay Principle

The assay quantifies SIRT3's deacetylase activity. Sirtuins are class III histone deacetylases (HDACs) that require nicotinamide adenine dinucleotide (NAD+) as a cofactor for their enzymatic activity.[5] The reaction catalyzed by SIRT3 involves the transfer of an acetyl group from a lysine residue of a substrate protein to the ADP-ribose moiety of NAD+, yielding the deacetylated substrate, O-acetyl-ADP-ribose, and nicotinamide.[5]

This protocol utilizes a fluorogenic assay, a common and sensitive method for measuring SIRT3 activity.[6][7][8] The assay is based on a two-step enzymatic reaction:

-

Deacetylation: Recombinant human SIRT3 is incubated with an acetylated peptide substrate and its cofactor, NAD+. The substrate is a synthetic peptide, often derived from a known SIRT3 target like p53, and is conjugated to a fluorophore, 7-amino-4-methylcoumarin (AMC), which is quenched by the acetyl group.[4][7]

-

Development: A developer solution is added, which contains a protease that specifically cleaves the deacetylated peptide, releasing the unquenched AMC fluorophore.

The resulting fluorescence is directly proportional to the amount of deacetylated substrate, and thus, to the enzymatic activity of SIRT3. The presence of an inhibitor, such as 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid, will reduce the rate of deacetylation, leading to a decrease in the fluorescent signal.

SIRT3 Deacetylation and Fluorogenic Detection Pathway

Caption: Workflow of the two-step fluorogenic SIRT3 inhibition assay.

Materials and Reagents

-

Recombinant Human SIRT3 (e.g., from Cayman Chemical, BPS Bioscience)

-

SIRT3 Fluorogenic Substrate (e.g., Acetyl-Gln-Pro-Lys-Lys(Ac)-AMC)[4]

-

NAD+ (Nicotinamide adenine dinucleotide)

-

Developer Solution (containing a suitable protease)

-

SIRT Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid

-

Dimethyl sulfoxide (DMSO), molecular biology grade

-

96-well black microplates, flat bottom

-

Fluorescence microplate reader with excitation at 350-360 nm and emission at 450-465 nm[7]

-

Multichannel pipettes and sterile, filtered pipette tips

Experimental Protocol

This protocol is designed for a 96-well plate format, allowing for the simultaneous testing of multiple inhibitor concentrations.

Reagent Preparation

-

SIRT Assay Buffer (1X): Prepare the assay buffer as described above. Keep on ice.

-

Recombinant SIRT3 Enzyme: Dilute the SIRT3 enzyme to the desired concentration in cold 1X SIRT Assay Buffer. The optimal concentration should be determined empirically by performing an enzyme titration curve to identify the concentration that yields a robust signal within the linear range of the assay. A final concentration of 1-5 ng/µL is a good starting point. Prepare this solution fresh and keep it on ice.[4]

-

NAD+ Solution: Prepare a stock solution of NAD+ in 1X SIRT Assay Buffer. The final concentration in the assay should be at or near the Km for NAD+ to ensure the assay is sensitive to competitive inhibitors. A final concentration of 200-500 µM is recommended.

-

SIRT3 Fluorogenic Substrate Solution: Prepare a stock solution of the fluorogenic substrate in 1X SIRT Assay Buffer. The final concentration in the assay should be near the Km of the substrate to ensure sensitivity to inhibitors. A final concentration of 10-20 µM is a common starting point.

-

Inhibitor Stock Solution: Prepare a high-concentration stock solution of 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid in 100% DMSO (e.g., 10 mM).

-

Serial Dilutions of Inhibitor: Perform serial dilutions of the inhibitor stock solution in 1X SIRT Assay Buffer containing a constant, low percentage of DMSO (e.g., 1%) to minimize solvent effects. The concentration range should span several orders of magnitude around the expected IC50 value.

Assay Procedure

The following steps should be performed in a 96-well black microplate.

-

Plate Layout: Design the plate layout to include wells for:

-

Blank: Contains all reagents except the enzyme (to measure background fluorescence).

-

Positive Control (100% Activity): Contains all reagents and DMSO vehicle (no inhibitor).

-

Inhibitor Test Wells: Contains all reagents and varying concentrations of the inhibitor.

-

Negative Control (Optional): Contains all reagents and a known SIRT3 inhibitor as a reference.

-

-

Reaction Setup: Add the reagents to the wells in the following order:

-

25 µL of 1X SIRT Assay Buffer

-

5 µL of serially diluted inhibitor or DMSO vehicle.

-

10 µL of diluted SIRT3 enzyme (or buffer for the blank).

-

Mix gently and incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

-

Initiate the Reaction:

-

Add 10 µL of a pre-mixed solution of NAD+ and the fluorogenic substrate to all wells.

-

Mix the plate gently.

-

-

Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined to ensure the reaction remains in the linear phase.

-

Stop the Reaction and Develop the Signal:

-

Add 50 µL of Developer Solution to each well.

-

Incubate at 37°C for 15-30 minutes.

-

-

Read Fluorescence:

-

Measure the fluorescence intensity using a microplate reader with excitation at 350-360 nm and emission at 450-465 nm.[7]

-

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the SIRT3 inhibition assay.

Data Analysis and Interpretation

-

Background Subtraction: Subtract the average fluorescence of the blank wells from the fluorescence readings of all other wells.

-

Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the following formula:

-

Generate IC50 Curve: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value. The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Quantitative Data Summary Table

| Parameter | Recommended Starting Value | Rationale |

| Recombinant SIRT3 | 1-5 ng/µL | Empirically determined for linear reaction kinetics. |

| Fluorogenic Substrate | 10-20 µM | Near the Km for optimal sensitivity to inhibitors. |

| NAD+ | 200-500 µM | Near the Km to ensure sensitivity to competitive inhibitors. |

| Inhibitor Concentration | Logarithmic series (e.g., 0.1 nM to 100 µM) | To accurately determine the full dose-response curve and IC50. |

| DMSO Concentration | < 1% | To minimize solvent effects on enzyme activity. |

| Excitation Wavelength | 350-360 nm | Optimal for AMC fluorophore excitation.[7] |

| Emission Wavelength | 450-465 nm | Optimal for AMC fluorophore emission detection.[7] |

Self-Validating System: Essential Controls and Considerations

To ensure the trustworthiness of the generated data, the following controls are critical:

-

Enzyme Titration: To confirm that the assay is running under initial velocity conditions and that the signal is proportional to the enzyme concentration.

-

Substrate and NAD+ Titration: To determine the Km for both the substrate and the cofactor, which informs the optimal concentrations to be used in the assay.

-

Z'-factor Calculation: For high-throughput screening, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

-

Inhibitor Selectivity: To confirm that 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid is selective for SIRT3, it is advisable to test its activity against other sirtuin isoforms, such as SIRT1 and SIRT2. A similar quinoline-4-carboxylic acid derivative has shown selectivity for SIRT3 over SIRT1 and SIRT2.[9][10][11]

-

Compound Interference: The test compound should be checked for autofluorescence at the excitation and emission wavelengths used in the assay. This can be done by incubating the compound in the assay buffer without the enzyme or substrate and measuring the fluorescence.

By implementing these controls and considerations, the protocol becomes a self-validating system, providing high-quality, reproducible data for the characterization of SIRT3 inhibitors.

References

-

BPS Bioscience. SIRT3 (Sirtuin3) Fluorogenic Assay Kit. [Link]

-

Frontiers in Chemistry. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]

-

BellBrook Labs. Enzolution SIRT3 Assay System. [Link]

-

ACS Publications. (2023). SIRT3 Activation a Promise in Drug Development? New Insights into SIRT3 Biology and Its Implications on the Drug Discovery Process. Journal of Medicinal Chemistry. [Link]

-

Wiley Online Library. (2016). Function of the SIRT3 mitochondrial deacetylase in cellular physiology, cancer, and neurodegenerative disease. Journal of Cellular Physiology. [Link]

-

PNAS. (2008). A role for the mitochondrial deacetylase Sirt3 in regulating energy homeostasis. [Link]

-

ResearchGate. (2021). Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase. [Link]

-

Frontiers in Pharmacology. (2023). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. [Link]

-

Dovepress. (2015). SIRT3: A Central Regulator of Mitochondrial Adaptation in Health and Disease. [Link]

-

YouTube. (2025). Introduction To Sirtuins - The Key To Longevity? | Metabolism, Inflammation and Aging. [Link]

-

PubMed. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]

-

National Institutes of Health. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]

Sources

- 1. Function of the SIRT3 mitochondrial deacetylase in cellular physiology, cancer, and neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. SIRT3 Direct Fluorescent Screening Assay Kit | Cayman Chemical | Biomol.com [biomol.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 10. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Cell-Based Assays of 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid

Introduction: Unveiling the Therapeutic Potential of a Novel Quinoline Carboxylic Acid Derivative

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. Derivatives of this scaffold have been extensively investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antituberculosis agents.[1][2][3][4] The incorporation of a 5-chlorothiophene-2-yl moiety at the 2-position of the quinoline ring introduces a unique combination of electronic and steric properties that may confer novel biological activities or enhance existing ones. The 5-chlorothiophene-2-carboxylic acid component itself is a key intermediate in the synthesis of the anticoagulant drug rivaroxaban, highlighting the pharmaceutical relevance of this structural motif.[5][6]

Given the well-documented anticancer properties of many quinoline-4-carboxylic acid derivatives, a primary focus for the in vitro evaluation of 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid (herein referred to as CQC) should be the assessment of its effects on cancer cell lines.[7][8] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell survival and proliferation, such as sirtuin 3 (SIRT3), histone deacetylases (HDACs), and dihydroorotate dehydrogenase (DHODH).[1][9][10] Furthermore, they can induce cell cycle arrest and apoptosis.[8][9]

This guide provides a comprehensive suite of in vitro cell-based assays to systematically evaluate the biological activity of CQC. The proposed workflow is designed to first assess its general cytotoxicity and anti-proliferative effects, followed by more detailed mechanistic studies to elucidate its mode of action. These protocols are intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities.

Part 1: Foundational Assays - Assessing General Cytotoxicity and Anti-Proliferative Effects

The initial step in characterizing a novel compound is to determine its impact on cell viability and proliferation. This provides a broad understanding of its potency and therapeutic window.

Cell Viability Assessment using MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of viable cells. This assay is a robust and widely used method for initial screening of compound cytotoxicity.

Protocol:

-

Cell Seeding:

-

Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of CQC in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the CQC stock solution in growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5%.

-

Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of CQC to the respective wells. Include wells with medium only (blank) and medium with DMSO (vehicle control).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the log of the CQC concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

-

Data Presentation:

| Concentration (µM) | Absorbance (570 nm) | % Viability |

| Vehicle Control | 1.25 | 100 |

| 0.1 | 1.20 | 96 |

| 1 | 1.05 | 84 |

| 10 | 0.65 | 52 |

| 50 | 0.20 | 16 |

| 100 | 0.10 | 8 |

Colony Formation Assay

Rationale: The colony formation or clonogenic assay is an in vitro cell survival assay based on the ability of a single cell to grow into a colony. It assesses the long-term effects of a compound on the proliferative capacity of cells. This assay is particularly useful for evaluating the cytostatic versus cytotoxic effects of a compound.

Protocol:

-

Cell Seeding:

-

Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate.

-

Allow the cells to attach for 24 hours.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of CQC for a defined period (e.g., 24 hours).

-

After treatment, remove the compound-containing medium, wash the cells with PBS, and add fresh growth medium.

-

-

Colony Formation:

-

Incubate the plates for 10-14 days, changing the medium every 3-4 days, until visible colonies are formed.

-

-

Staining and Quantification:

-

Wash the colonies with PBS and fix them with a mixture of methanol and acetic acid (3:1) for 15 minutes.

-

Stain the colonies with 0.5% crystal violet solution for 30 minutes.

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of at least 50 cells).

-

Data Analysis: Calculate the plating efficiency and survival fraction for each treatment group compared to the vehicle control.

Part 2: Mechanistic Assays - Elucidating the Mode of Action

Once the anti-proliferative effects of CQC are established, the next step is to investigate the underlying mechanisms.

Cell Cycle Analysis by Flow Cytometry

Rationale: Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M), thereby preventing cancer cell division.[1][9] Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide (PI) allows for the quantification of cells in each phase of the cell cycle.

Protocol:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat them with CQC at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization, wash with cold PBS, and fix them in ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Use appropriate software (e.g., FlowJo, ModFit) to analyze the cell cycle distribution based on the DNA content histograms.

-

Compare the percentage of cells in G0/G1, S, and G2/M phases between treated and control samples.

-

Visualization of Experimental Workflow:

Caption: Quadrant analysis of apoptosis by Annexin V/PI staining.

Part 3: Target-Oriented and Pathway-Specific Assays

Based on the initial findings and the known activities of similar compounds, more specific assays can be employed to identify the molecular targets and pathways affected by CQC.

Potential Signaling Pathways to Investigate

Given the literature on quinoline-4-carboxylic acid derivatives, several signaling pathways are of particular interest:

-

HDAC/SIRT Inhibition: These compounds may act as inhibitors of histone deacetylases (HDACs) or sirtuins, leading to changes in protein acetylation and gene expression that can induce cell cycle arrest or apoptosis. [1][9]* DNA Damage Response: Some quinoline derivatives can intercalate with DNA or inhibit topoisomerases, triggering the DNA damage response pathway. [12]* Receptor Tyrosine Kinase (RTK) Signaling: Quinolines have been shown to inhibit RTKs like c-Met, EGFR, and VEGFR, which are often dysregulated in cancer. [8]* PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell growth, proliferation, and survival, and it is a known target for some quinoline-based inhibitors. [8] Visualization of a Potential Signaling Pathway:

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by CQC.

Western Blot Analysis

Rationale: Western blotting is a powerful technique to detect and quantify specific proteins in a cell lysate. It can be used to validate the effects of CQC on the expression and activation of key proteins involved in the pathways identified above.

Protocol:

-

Protein Extraction:

-

Treat cells with CQC and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved Caspase-3 for apoptosis; p21, Cyclin D1 for cell cycle; p-Akt, p-mTOR for signaling).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control (e.g., β-actin, GAPDH) to normalize the protein levels.

-

Conclusion and Future Directions

The assays outlined in this guide provide a robust framework for the initial in vitro characterization of 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid. The data generated will establish its cytotoxic and anti-proliferative potential and offer insights into its mechanism of action. Positive results from these cell-based assays would warrant further investigation, including enzymatic assays to confirm direct target engagement, in vivo studies in animal models to assess efficacy and safety, and pharmacokinetic profiling. The systematic application of these protocols will be instrumental in determining the therapeutic potential of this novel compound.

References

-

Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Pharmaceuticals (Basel). [Link]

-

Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica. [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic Chemistry. [Link]

-

Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]

-

Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. [Link]

-

Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Analaysis. Journal of Pharmaceutical Negative Results. [Link]

- Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

-

Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Makara Journal of Science. [Link]

- Method for producing 5-chlorothiophene-2-carboxylic acid.

-

Biological and Teratogenic Evaluations of Nitrogen Heterocycles for Anticancer Therapy. International Journal of Molecular Sciences. [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

-

Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. [Link]

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. [Link]

-

In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Pharmacology. [Link]

-

Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Cancers (Basel). [Link]

-

Action mechanism of 2-(2-hydroxy-5-n-hexylphenyl)-8-quinolinol-4-carboxylic acid--with special reference to selective inhibition of DNA synthesis in ascites hepatoma AH 13 cells in culture. Chemical & Pharmaceutical Bulletin. [Link]

-

Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. ACS Omega. [Link]

Sources

- 1. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 2. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights | MDPI [mdpi.com]

- 4. jchr.org [jchr.org]

- 5. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]

- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. preprints.org [preprints.org]

Application Note: High-Precision Antimicrobial Susceptibility Testing (AST) for Quinoline Derivatives

Executive Summary

Quinoline derivatives (including fluoroquinolones and novel synthetic analogues) represent a critical scaffold in medicinal chemistry due to their ability to target bacterial DNA gyrase and Topoisomerase IV. However, their physicochemical properties—specifically lipophilicity and metal ion chelation —introduce significant variability in standard antimicrobial susceptibility testing (AST).

This guide provides a rigorous, self-validating protocol for determining Minimum Inhibitory Concentrations (MIC) of quinoline derivatives. Unlike generic AST guides, this protocol specifically addresses the "Cation Trap" and solubility thresholds that frequently lead to false-resistant or false-susceptible data in quinoline research.

Critical Pre-Analytical Considerations

Before initiating biological assays, two chemical factors must be standardized to ensure data integrity.

The Solubility Paradox (Solvent Selection)

Most novel quinoline derivatives are poorly soluble in aqueous media. While DMSO is the standard solvent, it is toxic to bacteria at high concentrations.

-

The Rule: The final concentration of DMSO in the test well must not exceed 1% (v/v) .

-

The Mechanism: High DMSO concentrations (>2%) can permeabilize bacterial membranes, artificially lowering MIC values (synergistic error).

-

Protocol Adjustment: Prepare stock solutions at 100x the highest desired test concentration.

The "Cation Trap" (Media Formulation)

Quinolines possess a keto-acid moiety that chelates divalent cations (

-

The Risk:

-

Low Cations: Reduced chelation leads to higher free drug availability

False Susceptibility . -

High Cations: Excessive chelation reduces drug bioavailability

False Resistance .

-

-

The Solution: You must use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Standard MHB is insufficient.

Workflow Visualization